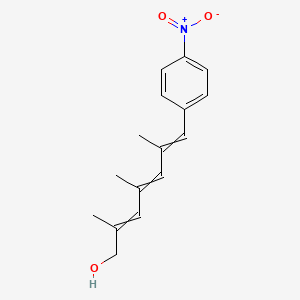

2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trien-1-ol

Description

2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trien-1-ol is a polyunsaturated aromatic compound with a molecular formula of $ \text{C}{17}\text{H}{19}\text{NO}_{3} $ and a molecular weight of 257.31 g/mol . Its structure features a heptatriene backbone substituted with three methyl groups, a hydroxyl group at position 1, and a 4-nitrophenyl group at position 5. The nitrophenyl group imparts electron-withdrawing properties, enhancing electrophilic reactivity in aromatic substitution reactions, while the hydroxyl group contributes to hydrogen bonding and solubility in polar solvents .

Synthesis involves multi-step reactions, including palladium-catalyzed cross-coupling to attach the nitrophenyl group . Potential applications span materials science and bioactive compound development, though its biological activity remains understudied.

Properties

CAS No. |

648414-16-8 |

|---|---|

Molecular Formula |

C16H19NO3 |

Molecular Weight |

273.33 g/mol |

IUPAC Name |

2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trien-1-ol |

InChI |

InChI=1S/C16H19NO3/c1-12(9-14(3)11-18)8-13(2)10-15-4-6-16(7-5-15)17(19)20/h4-10,18H,11H2,1-3H3 |

InChI Key |

JRJDJIJBHQZXSH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C)C)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trien-1-ol typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones followed by nitration and reduction steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required quality standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trien-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the trien-1-ol backbone.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trien-1-ol has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trien-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the trien-1-ol backbone can interact with hydrophobic regions of proteins, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Backbones or Substituents

a) 7-Phenylhepta-2,4,6-trienal (CAS 6460-63-5)

- Structure : Heptatriene backbone with a phenyl group (instead of nitrophenyl) and an aldehyde group (instead of hydroxyl).

- Key Differences :

- The phenyl group lacks electron-withdrawing nitro substituents, reducing electrophilic reactivity compared to the nitrophenyl analog.

- The aldehyde group increases polarity but reduces hydrogen-bonding capacity relative to the hydroxyl group.

- Implications : Lower thermal stability and altered solubility profile compared to the target compound .

b) 1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one

- Structure : Pyrazole ring substituted with nitrophenyl and acetyl groups.

- Key Differences :

- The rigid pyrazole ring replaces the flexible heptatriene backbone, limiting conformational freedom.

- The acetyl group enhances electron-deficient character, similar to the nitrophenyl group in the target compound.

c) 5-Hydroxy-7-[4-hydroxy-3-(3-methyl-6-isopropylcyclohex-2-en-1-yl)phenyl]hepta-1,4,6-trien-3-one

- Structure: Extended heptatrienone system with multiple hydroxyl and cyclohexenyl substituents.

- Key Differences :

- Additional hydroxyl groups increase hydrogen bonding and solubility ($ \text{C}{29}\text{H}{32}\text{O}_{4} $; MW: 444.6 g/mol).

- The cyclohexenyl group introduces steric hindrance, reducing reactivity compared to the trimethyl-substituted target compound .

Functional Group Influence on Properties

Electronic and Steric Effects

- Nitrophenyl Group : In the target compound, this group enhances electrophilicity, enabling participation in nucleophilic aromatic substitutions. Similar derivatives (e.g., pyrazole-based compounds) leverage this for bioactivity .

- Hydroxyl Group: Improves solubility in aqueous environments, unlike analogs with non-polar termini (e.g., aldehydes or ketones) .

Biological Activity

2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trien-1-ol is a chemical compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, antifungal, and anticancer activities.

Chemical Structure and Properties

The compound features a complex structure characterized by a hepta-triene backbone with trimethyl and nitrophenyl substituents. Its molecular formula is , indicating the presence of multiple functional groups that may contribute to its biological activity.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of 2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trien-1-ol. For instance:

- In Vitro Studies : The compound was tested against various bacterial strains including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). Results indicated that it exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin.

- Mechanism of Action : The antibacterial effect is believed to be mediated through disruption of bacterial membrane integrity and inhibition of cell wall synthesis. This was supported by assays measuring cell membrane permeability and efflux mechanisms.

Antifungal Activity

The antifungal properties of 2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trien-1-ol have also been documented:

- Fungal Strains Tested : The compound was evaluated against common pathogenic fungi such as Candida albicans and Aspergillus niger.

- Results : It demonstrated a dose-dependent antifungal effect with IC50 values indicating efficacy at relatively low concentrations. The mechanism appears to involve interference with fungal cell membrane functions.

Anticancer Activity

Research into the anticancer potential of this compound has revealed promising results:

- Cell Lines Used : Various cancer cell lines including breast (MCF-7) and prostate (PC3) cancer cells were treated with different concentrations of the compound.

- Findings : The compound inhibited cell proliferation significantly, inducing apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed an increase in early apoptotic cells upon treatment.

Case Studies

Several case studies have highlighted the biological activity of 2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trien-1-ol:

-

Study on Antibacterial Efficacy :

- Objective : To assess the antibacterial effects on MRSA strains.

- Methodology : Disk diffusion method was employed.

- Results : Showed zones of inhibition up to 20 mm at higher concentrations.

-

Antifungal Screening :

- Objective : Evaluate efficacy against Candida species.

- Methodology : Broth microdilution method.

- Results : Achieved IC50 values below 50 µg/mL.

-

Anticancer Investigation :

- Objective : Determine cytotoxic effects on prostate cancer cells.

- Methodology : MTT assay for cell viability.

- Results : Induced significant cytotoxicity with IC50 values around 30 µg/mL.

Data Summary Table

| Activity Type | Target Organisms | MIC/IC50 Values | Mechanism of Action |

|---|---|---|---|

| Antibacterial | S. aureus, E. coli | MIC ~ 10 µg/mL | Disruption of cell membrane integrity |

| Antifungal | C. albicans, A. niger | IC50 ~ 40 µg/mL | Inhibition of cell membrane functions |

| Anticancer | MCF-7, PC3 | IC50 ~ 30 µg/mL | Induction of apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.